molecular formula C31H44F3N5O6 B12401723 Leritrelvir

Leritrelvir

カタログ番号: B12401723
分子量: 639.7 g/mol
InChIキー: ICGMMLTUQDVAST-HEZDJTGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leritrelvir is a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease. It has been developed as an oral small molecular drug for the treatment of mild to moderate COVID-19 infection. This compound has shown promising antiviral activities against various SARS-CoV-2 variants and has been approved for marketing with conditions by the China National Medical Products Administration .

準備方法

The synthesis of Leritrelvir involves multiple steps, including the formation of the α-ketoamide moiety and the incorporation of peptidomimetic structures. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

化学反応の分析

Leritrelvir undergoes various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the α-ketoamide moiety.

    Reduction: Reduction reactions can occur at specific functional groups within the molecule.

    Substitution: Substitution reactions may involve the replacement of certain functional groups with others to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Leritrelvir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. Its applications in scientific research include:

作用機序

Leritrelvir acts as a main protease inhibitor that hinders the cleavage of viral precursor proteins, thereby inhibiting the replication of SARS-CoV-2. The compound targets the main protease (Mpro) of the virus, which is essential for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively disrupts the viral life cycle and reduces viral load .

類似化合物との比較

Leritrelvir is similar to other protease inhibitors such as nirmatrelvir, which is part of the combination therapy Paxlovid. this compound has shown improved pharmacokinetics and can be used without the co-administration of ritonavir, which is required for nirmatrelvir. This makes this compound a more convenient and potentially safer option for patients. Other similar compounds include remdesivir and molnupiravir, which also target viral replication but through different mechanisms .

特性

分子式

C31H44F3N5O6

分子量

639.7 g/mol

IUPAC名

(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

InChI

InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1

InChIキー

ICGMMLTUQDVAST-HEZDJTGRSA-N

異性体SMILES

C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F

正規SMILES

C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。